molecular formula C9H7NO4 B14866142 3-Acetyl-5-nitrobenzaldehyde

3-Acetyl-5-nitrobenzaldehyde

Cat. No.: B14866142
M. Wt: 193.16 g/mol
InChI Key: IXJBROSXSGODKK-UHFFFAOYSA-N
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Description

3-Acetyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H7NO4 It is characterized by the presence of an acetyl group at the third position and a nitro group at the fifth position on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-nitrobenzaldehyde typically involves the nitration of 3-acetylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

    Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 3-Acetyl-5-aminobenzaldehyde.

    Oxidation: 3-Acetyl-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Acetyl-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-nitrobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    3-Nitrobenzaldehyde: Similar structure but lacks the acetyl group.

    5-Nitrovanillin: Contains a methoxy group in addition to the nitro and aldehyde groups.

    3-Acetylbenzaldehyde: Lacks the nitro group.

Uniqueness: 3-Acetyl-5-nitrobenzaldehyde is unique due to the presence of both an acetyl and a nitro group on the benzaldehyde ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-acetyl-5-nitrobenzaldehyde

InChI

InChI=1S/C9H7NO4/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-5H,1H3

InChI Key

IXJBROSXSGODKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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